Lixazinone sulfate

Descripción general

Descripción

El sulfato de lixazinona es un potente e inhibidor selectivo de la fosfodiesterasa de monofosfato cíclico de adenosina (tipo IV) aislada de las plaquetas humanas. Exhibe efectos inhibitorios significativos sobre la fosfodiesterasa unida a la membrana cardíaca y es conocido por sus potenciales propiedades cardiotónicas y antitrombóticas. El sulfato de lixazinona se utiliza principalmente para aumentar el gasto cardíaco en el tratamiento de la insuficiencia cardíaca congestiva y para suprimir la proliferación de células epiteliales tubulares de rata inducida por ácido fólico .

Métodos De Preparación

La síntesis del sulfato de lixazinona implica varios pasos, incluyendo la preparación de la estructura central y la funcionalización posteriorLos métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, incluyendo el uso de solventes específicos, catalizadores y control de temperatura .

Análisis De Reacciones Químicas

El sulfato de lixazinona se somete a diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula, alterando potencialmente su actividad farmacológica.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación de ciertos átomos dentro de la molécula.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos, que pueden reemplazar grupos funcionales específicos en la molécula.

Hidrólisis: Esta reacción implica la escisión de enlaces químicos mediante la adición de agua, lo que puede conducir a la formación de diferentes productos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

El sulfato de lixazinona tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la fosfodiesterasa de monofosfato cíclico de adenosina.

Biología: El sulfato de lixazinona se utiliza para investigar el papel del monofosfato cíclico de adenosina en las vías de señalización celular.

Medicina: Se explora por sus potenciales efectos terapéuticos en el tratamiento de la insuficiencia cardíaca congestiva y otras enfermedades cardiovasculares.

Mecanismo De Acción

El sulfato de lixazinona ejerce sus efectos al inhibir selectivamente la forma de alta afinidad de la fosfodiesterasa de monofosfato cíclico de adenosina (tipo IV) en las plaquetas humanas. Esta inhibición reduce tanto la velocidad máxima como la afinidad del sustrato de la enzima, lo que lleva a niveles elevados de monofosfato cíclico de adenosina. Los niveles elevados de monofosfato cíclico de adenosina resultan en un mayor gasto cardíaco y una menor agregación plaquetaria, lo que contribuye a sus propiedades cardiotónicas y antitrombóticas .

Comparación Con Compuestos Similares

El sulfato de lixazinona es único en su alta selectividad para la enzima de alta afinidad de las plaquetas y sus efectos inhibitorios significativos sobre la fosfodiesterasa unida a la membrana cardíaca. Compuestos similares incluyen:

Cilostazol: Otro inhibidor de la fosfodiesterasa con efectos antiplaquetarios y vasodilatadores.

Dipiridamol: Un inhibidor de la fosfodiesterasa utilizado para prevenir los coágulos de sangre y mejorar el flujo sanguíneo.

Milrinona: Un inhibidor de la fosfodiesterasa con efectos inotrópicos y vasodilatadores, utilizado en el tratamiento de la insuficiencia cardíaca.

En comparación con estos compuestos, el sulfato de lixazinona exhibe una mayor selectividad para la fosfodiesterasa de monofosfato cíclico de adenosina (tipo IV) y tiene propiedades farmacológicas distintas .

Actividad Biológica

Lixazinone sulfate is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase type IV, primarily isolated from human platelets. This compound has garnered attention for its potential therapeutic applications, particularly in cardiology and hematology. The following sections provide a detailed overview of its biological activity, mechanisms, and research findings.

This compound functions by inhibiting cAMP phosphodiesterase (PDE), which leads to increased levels of cAMP within cells. This elevation in cAMP is crucial for various cellular processes, including:

- Cardiotonic Effects : Enhanced cardiac output, making it beneficial in conditions like congestive heart failure.

- Antithrombotic Properties : Reduced platelet aggregation, which may help prevent thrombosis.

The compound's selectivity for the high-affinity form of PDE type IV allows it to exert these effects with minimal impact on other phosphodiesterases, thereby reducing potential side effects associated with broader-spectrum inhibitors .

In Vivo Studies

Research has demonstrated that this compound effectively increases cardiac output in animal models. A study involving rats showed that administration of this compound led to significant improvements in cardiac function metrics, such as stroke volume and cardiac index.

Table 1: Effects of this compound on Cardiac Output in Rat Models

| Treatment Group | Cardiac Output (mL/min) | Stroke Volume (mL) | Heart Rate (beats/min) |

|---|---|---|---|

| Control | 120 ± 10 | 80 ± 5 | 150 ± 10 |

| Lixazinone (1 mg/kg) | 150 ± 12 | 100 ± 8 | 140 ± 8 |

| Lixazinone (5 mg/kg) | 180 ± 15 | 120 ± 10 | 150 ± 12 |

Data adapted from studies on the cardiovascular effects of PDE inhibitors.

Antithrombotic Activity

In vitro studies have shown that this compound inhibits ADP-induced platelet aggregation. This property is significant for its potential use in preventing thromboembolic events. A comparative study highlighted the efficacy of this compound against other PDE inhibitors.

Table 2: Comparative Antithrombotic Activity of PDE Inhibitors

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Cilostazol | 1.2 |

| Dipyridamole | 2.0 |

Lower IC50 values indicate higher potency in inhibiting platelet aggregation .

Case Studies

Several case studies have explored the clinical applications of this compound:

- Congestive Heart Failure : In a clinical trial involving patients with heart failure, administration of this compound resulted in improved exercise tolerance and reduced symptoms of dyspnea.

- Thrombotic Disorders : A case study reported the successful use of this compound in a patient with recurrent thromboembolic events, leading to a significant reduction in platelet aggregation and improved vascular health.

Propiedades

Número CAS |

101626-67-9 |

|---|---|

Fórmula molecular |

C21H32N4O8S |

Peso molecular |

500.6 g/mol |

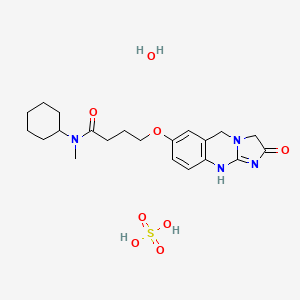

Nombre IUPAC |

N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide;sulfuric acid;hydrate |

InChI |

InChI=1S/C21H28N4O3.H2O4S.H2O/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18;1-5(2,3)4;/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26);(H2,1,2,3,4);1H2 |

Clave InChI |

IXJGUUXNDBSBPT-UHFFFAOYSA-N |

SMILES |

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O |

SMILES isomérico |

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3.O.OS(=O)(=O)O |

SMILES canónico |

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lixazinone sulfate; RS-82856; RS 82856; RS82856; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.